4-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O3S/c9-7(10,11)5-1-3-6(4-2-5)17-18(15,16)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQEXVEXPOXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441866 | |
| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146397-87-7 | |
| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The base (e.g., N,N-diisopropylethylamine, DIPEA) abstracts a proton from the phenolic hydroxyl group, generating a phenoxide intermediate. This intermediate attacks the electrophilic sulfur atom in Tf₂O, displacing a triflate anion and forming the desired aryl triflate. The reaction is typically conducted in anhydrous acetonitrile or dichloromethane at 0–25°C to minimize side reactions such as hydrolysis or elimination.
Example Procedure (Adapted from):
-
Dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in anhydrous acetonitrile (0.25 M).
-
Add DIPEA (3.0 equiv) and cool the mixture to 0°C.
-
Slowly introduce Tf₂O (1.2 equiv) and stir for 12–18 hours at room temperature.
-
Quench with aqueous sodium chloride, extract with toluene, and purify via distillation or chromatography.
Yields for analogous substrates (e.g., 4-fluorophenyl triflate) exceed 85% under optimized conditions.
Sulfur Fluoride Exchange (SuFEx) Methodology
SuFEx chemistry, a click-like reaction paradigm, offers a complementary route to aryl triflates using N-phenyltrifluoromethanesulfonimide (PhNTf₂) as a triflylating agent. This method is prized for its chemoselectivity and compatibility with diverse functional groups.
Key Advantages Over Conventional Methods
-
Reduced Corrosivity : PhNTf₂ is less moisture-sensitive than Tf₂O, simplifying handling.
-
Broad Solvent Tolerance : Reactions proceed efficiently in dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Scalability : Demonstrated in multi-gram syntheses of structurally complex triflates.
-
Combine 4-(trifluoromethyl)phenol (1.0 equiv) and PhNTf₂ (1.5 equiv) in DMF.
-
Add potassium carbonate (2.0 equiv) and heat to 60°C for 24 hours.
-
Filter, concentrate, and purify the crude product via recrystallization.
This method achieves yields comparable to Tf₂O-based routes (80–90%) while mitigating safety risks associated with Tf₂O.
Comparative Analysis of Synthetic Methods
| Parameter | Tf₂O Method | SuFEx Method |
|---|---|---|
| Reagent Cost | Moderate | High |
| Reaction Time | 12–18 hours | 24 hours |
| Yield | 85–95% | 80–90% |
| Byproducts | Triflic acid | N-Phenylimide |
| Scalability | Industrial-scale feasible | Lab-scale optimized |
| Safety | Corrosive reagents | Mild conditions |
Experimental Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an arylamine derivative .
Scientific Research Applications
Arylating Agent
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate serves as an effective arylating agent in various reactions:
- Asymmetric α-Arylation of Ketones : It is employed in the palladium-catalyzed asymmetric α-arylation of ketones, allowing for the introduction of aryl groups with high enantioselectivity. This method has been documented to enhance the scope of enantioselective arylations significantly .
- Synthesis of Carbazoles : The compound is utilized in one-pot syntheses of carbazoles through palladium-catalyzed N-arylation of anilines followed by oxidative coupling. This process highlights its utility in forming complex nitrogen-containing heterocycles .
Catalysis
The triflate is involved in several catalytic processes:
- Cationic Polymerization : It acts as a Lewis acid catalyst in metal-free cationic polymerization of styrene and vinyl ether derivatives, facilitating the formation of polymers without the need for metal catalysts .
- Cross-Coupling Reactions : The compound is utilized in palladium-catalyzed cross-coupling reactions, providing a pathway for the formation of C-C bonds between aryl groups and other nucleophiles .
Synthesis of Functionalized Compounds
This compound enables the synthesis of various functionalized compounds:
- Regioselective Arylation : It allows for regioselective arylation of benzanilides with aryl triflates or bromides under palladium catalysis, which is crucial for developing pharmaceuticals and agrochemicals .
- Formation of Trifluoromethyl Ethers : The compound is also used to synthesize trifluoromethyl ethers from alcohols, enhancing the properties and activities of bioactive compounds .
Case Study 1: Asymmetric Synthesis
In a study published in the Journal of the American Chemical Society, researchers demonstrated the effectiveness of using 4-(trifluoromethyl)phenyl triflate in asymmetric α-arylation reactions. They reported yields exceeding 90% with high enantioselectivity when employing palladium complexes with difluorphos ligands .
Case Study 2: Synthesis of Carbazoles
A one-pot synthesis involving this triflate was reported where anilines were reacted with phenyl triflate followed by oxidative coupling. This method yielded carbazoles with moderate to excellent yields, showcasing its utility in synthesizing complex nitrogen heterocycles .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The trifluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable reagent in various synthetic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-Nitrophenyl Trifluoromethanesulfonate (4-Nitrophenyl Triflate)
- Structure: Phenyl ring with a nitro (-NO₂) group at the para position and a triflate group.
- Molecular Formula: C₇H₄F₃NO₅S.
- Key Properties : The nitro group is a stronger electron-withdrawing group than -CF₃, further activating the triflate as a leaving group. This compound exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to the -CF₃ analog .
- Applications : Widely used in aryl ether and biaryl syntheses due to its rapid displacement kinetics .
4-Chloro-2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
- Structure : Phenyl ring with -Cl and -Si(CH₃)₃ groups at the 4- and 2-positions, respectively, and a triflate group.
- Molecular Formula : C₁₀H₁₂ClF₃O₃SSi.
- Key Properties : The -Si(CH₃)₃ group provides steric bulk, slowing reaction rates in nucleophilic substitutions. The -Cl group adds moderate electron withdrawal, balancing reactivity and stability .
- Applications : Used in stepwise functionalization of aromatic systems where selective displacement is required .
Core Structural Variations
4-(Trifluoromethyl)phenylIodonium Trifluoromethanesulfonate
- Structure : An iodonium salt with a triflate counterion. The cation includes a -CF₃-substituted phenyl ring and a mesitylene (2,4,6-trimethylphenyl) group.
- Molecular Formula : C₁₇H₁₅F₆IO₃S.
- Key Properties: Iodonium salts are potent arylating agents in photoredox catalysis. The -CF₃ group enhances solubility in non-polar solvents compared to non-fluorinated analogs .
- Applications : Employed in metal-free C–H arylation reactions under mild conditions .
4-(Trifluoromethyl)-Cyclohex-1-enyl Trifluoromethanesulfonate
- Structure : Cyclohexenyl core with -CF₃ and triflate groups.
- Molecular Formula : C₈H₈F₆O₃S.
- Key Properties : The aliphatic nature of the cyclohexenyl ring reduces conjugation, making the triflate less reactive than aromatic analogs. However, the -CF₃ group stabilizes carbocation intermediates in solvolysis reactions .
- Applications : Used in stereoselective synthesis of cyclohexene derivatives .
Sulfonate Esters with Alternative Sulfonyl Groups
4-(Trifluoromethyl)phenyl 4-Methylbenzenesulfonate (Tosylate Analog)
- Structure : Phenyl ring with -CF₃ and tosylate (-OSO₂C₆H₄CH₃) groups.
- Molecular Formula : C₁₄H₁₁F₃O₃S.
- Key Properties : The tosylate group is a weaker leaving group than triflate, requiring harsher conditions (e.g., higher temperatures) for displacement. The -CF₃ group slightly mitigates this by increasing electrophilicity .
- Applications: Limited to reactions where slower kinetics are advantageous, such as in mechanistic studies .
4-Acetylphenyl Trifluoromethanesulfonate
- Structure : Phenyl ring with -COCH₃ and triflate groups.
- Molecular Formula : C₉H₇F₃O₄S.
- Key Properties : The acetyl (-COCH₃) group introduces both electron-withdrawing and steric effects, reducing triflate reactivity compared to -CF₃-substituted analogs.
- Applications : Utilized in ketone-directed ortho-functionalization reactions .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate (TFMPT) is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl groups contribute to its metabolic stability and lipophilicity, which can enhance its interaction with biological targets. This article explores the biological activity of TFMPT, highlighting key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
TFMPT is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a trifluoromethanesulfonate moiety. The molecular formula is , and it has a molecular weight of approximately 292.2 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₆O₃S |
| Molecular Weight | 292.2 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 120 °C (approx.) |
| Melting Point | Not available |
The biological activity of TFMPT can be attributed to several mechanisms:
- Electrophilic Nature : The trifluoromethyl groups enhance the electrophilic character of the molecule, allowing it to interact more effectively with nucleophilic sites on biological macromolecules.
- Hydrogen Bonding : The sulfonate group can form hydrogen bonds with various biomolecules, which may facilitate enzyme inhibition or receptor interaction.
- Lipophilicity : The presence of fluorine atoms increases the lipophilicity of the compound, enhancing membrane permeability and cellular uptake.
Enzyme Inhibition
Research has indicated that TFMPT exhibits inhibitory effects on several enzymes:
- Cyclooxygenase-2 (COX-2) : Studies have shown that TFMPT can moderately inhibit COX-2 activity, which is significant in inflammation pathways .
- Lipoxygenases (LOX-5 and LOX-15) : Similar inhibitory effects were observed against LOX enzymes, suggesting potential anti-inflammatory properties .
Cytotoxicity
TFMPT has been evaluated for its cytotoxic effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that TFMPT exhibits cytotoxicity against MCF-7 cells, with IC50 values indicating moderate potency .
- Hek293-T Cells : Additional tests on Hek293-T cells showed varying levels of cytotoxicity, suggesting selective activity depending on the cellular context .
Case Studies
Several studies have highlighted the biological implications of TFMPT:
- Study on COX Inhibition : A study published in Bioorganic & Medicinal Chemistry explored TFMPT's role as an inhibitor of COX enzymes. Results indicated that the compound could reduce prostaglandin synthesis in vitro, supporting its potential use in anti-inflammatory therapies .
- Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of TFMPT on cancer cell lines. It was found that the presence of the trifluoromethyl group significantly enhanced cytotoxic activity compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to assess the purity of 4-(trifluoromethyl)phenyl trifluoromethanesulfonate, and how should discrepancies in purity data be resolved?
- Methodological Answer: Purity assessment typically employs gas chromatography (GC) with flame ionization detection, as commercial batches report >93.0% purity . For higher precision, combine GC with and NMR to detect trace solvents (e.g., THF) or byproducts like triethylammonium chloride (from synthesis). Discrepancies may arise from residual moisture or incomplete salt removal; rigorous drying (e.g., molecular sieves) and repeated filtration are recommended .
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
- Methodological Answer: Key parameters include:
- Solvent Choice: Use anhydrous THF or dichloromethane to avoid hydrolysis of the triflate group .
- Base Selection: Triethylamine (EtN) effectively scavenges HCl during sulfonation, but excess base may deprotonate sensitive intermediates. Monitor via TLC (silica gel, hexane/ethyl acetate) .
- Reaction Time: Extended reaction times (>72 hours) at room temperature improve yield but risk decomposition; periodic GC-MS monitoring is advised .
Advanced Research Questions
Q. What mechanistic insights explain the electrophilic reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The trifluoromethanesulfonate (triflate) group is a superior leaving group due to its strong electron-withdrawing effect (), stabilizing transition states in SAr or Pd-catalyzed couplings. Comparative kinetic studies with tosylates/mesylates show 10–100x faster aryl transfer in Suzuki-Miyaura reactions . Computational DFT models (e.g., B3LYP/6-31G*) can quantify the activation energy barrier for triflate displacement versus competing pathways .
Q. How does the trifluoromethyl group influence the stability and reactivity of this compound under acidic or nucleophilic conditions?
- Methodological Answer: The -CF group enhances stability via steric shielding and electron withdrawal, reducing hydrolysis rates. However, under strong nucleophiles (e.g., Grignard reagents), competing C-F bond cleavage may occur. To mitigate:
- Acidic Conditions: Use aprotic solvents (e.g., DMF) and avoid Brønsted acids like triflic acid, which can protonate the triflate .
- Nucleophilic Conditions: Pre-coordinate the triflate with Lewis acids (e.g., ZnCl) to direct reactivity toward the sulfonate group .
Q. What strategies are effective for resolving contradictions in reported catalytic activity of this compound in glycosylation or phosphorylation reactions?
- Methodological Answer: Discrepancies often stem from:
- Impurity Profiles: Trace metals (e.g., Pd from coupling reactions) can alter catalytic pathways. Purify via column chromatography (SiO, eluent: DCM/hexane) .
- Solvent Polarity: Low-polarity solvents (toluene) favor triflate-mediated activation, while polar solvents (acetonitrile) may promote alternate mechanisms. Systematic solvent screens with kinetic profiling (e.g., NMR) are critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
